9-(2-methoxyethyl)-N-(3-methoxyphenyl)-9H-purin-6-amine
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Overview
Description
9-(2-methoxyethyl)-N-(3-methoxyphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. This compound is characterized by the presence of a purine ring system substituted with a 2-methoxyethyl group at the 9-position and a 3-methoxyphenyl group at the N-position. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyethyl)-N-(3-methoxyphenyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and appropriate substituted benzene compounds.
Alkylation: The purine derivative is alkylated at the 9-position using 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.
Amination: The resulting intermediate is then subjected to amination with 3-methoxyaniline under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
9-(2-methoxyethyl)-N-(3-methoxyphenyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
9-(2-methoxyethyl)-N-(3-methoxyphenyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-methoxyethyl)-N-(3-methoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-methoxyethyl)-N-(3-methoxyphenyl)-9H-purin-6-amine
- 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone
- 2-methoxyphenyl isocyanate
Uniqueness
This compound is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
IUPAC Name |
9-(2-methoxyethyl)-N-(3-methoxyphenyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-21-7-6-20-10-18-13-14(16-9-17-15(13)20)19-11-4-3-5-12(8-11)22-2/h3-5,8-10H,6-7H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVGKEJDHJAHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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